3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole
CAS No.: 49739-42-6
Cat. No.: VC15806913
Molecular Formula: C9H8N2O3S
Molecular Weight: 224.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49739-42-6 |
|---|---|
| Molecular Formula | C9H8N2O3S |
| Molecular Weight | 224.24 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-4-methyl-1,2,5-oxadiazole |
| Standard InChI | InChI=1S/C9H8N2O3S/c1-7-9(11-14-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3 |
| Standard InChI Key | XKGMRXSTBCVRPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NON=C1S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(benzenesulfonyl)-4-methyl-1,2,5-oxadiazole, reflects its core structure: a five-membered oxadiazole ring (containing two nitrogen and one oxygen atom) with substituents at positions 3 and 4 (Figure 1). The phenylsulfonyl group () contributes to its electron-withdrawing character, while the methyl group enhances steric stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.24 g/mol |
| Canonical SMILES | CC1=NON=C1S(=O)(=O)C2=CC=CC=C2 |
| InChI Key | XKGMRXSTBCVRPN-UHFFFAOYSA-N |
| LogP (Predicted) | 1.2–1.8 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
The compound’s LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor in drug design.
Spectroscopic Characterization
Spectral data for analogous 1,2,5-oxadiazoles provide insights into its characterization:
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IR Spectroscopy: Stretching vibrations for (1600–1650 cm), asymmetric/symmetric (1320–1350 cm and 1150–1170 cm), and (1060–1080 cm) are typical .
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H NMR: Aromatic protons from the phenylsulfonyl group resonate at 7.2–8.4 ppm, while the methyl group appears as a singlet near 2.5 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 224.24 confirms the molecular weight, with fragmentation patterns indicating loss of or the phenyl group.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis typically involves cyclocondensation of hydrazides with carboxylic acid derivatives. A documented method for analogous compounds uses p-phenylsulfonyl benzohydrazide and substituted aromatic acids in the presence of (phosphorus oxychloride) :
Table 2: Representative Synthesis Conditions and Yields
| Starting Material | Reagent | Temperature | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| p-Phenylsulfonyl benzohydrazide + 4-nitrobenzoic acid | 80°C | 80 | 260–263 | |
| p-Phenylsulfonyl benzohydrazide + 3,4-dinitrobenzoic acid | 85°C | 85 | 220–224 |
Yields exceed 75% under optimized conditions, with purity confirmed via chromatography .
Challenges and Optimization
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Side Reactions: Competing formation of 1,3,4-oxadiazoles necessitates strict control of stoichiometry and reaction time.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require post-reaction purification to remove residues.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: Nitro or sulfonyl substituents at position 4 increase antibacterial potency by 30–40% compared to electron-donating groups .
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Methyl Substitution: The 3-methyl group improves metabolic stability, reducing hepatic clearance in preclinical models.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its sulfonyl moiety facilitates hydrogen bonding with target proteins, as evidenced in docking studies with Staphylococcus aureus dihydrofolate reductase .
Material Science
In polymer chemistry, its thermal stability (decomposition temperature >250°C) makes it suitable for high-performance resins and coatings.
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